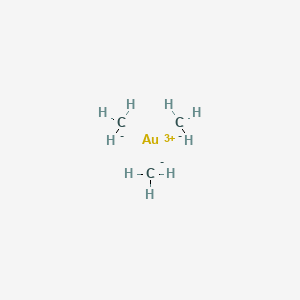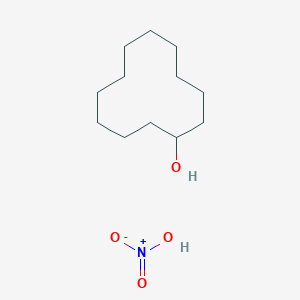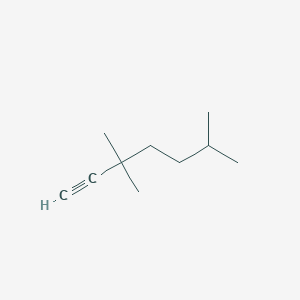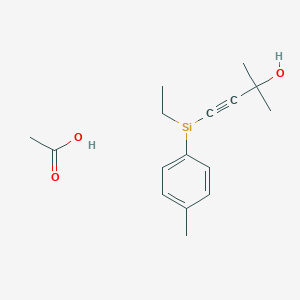
Gold(3+) trimethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold(3+) trimethanide is a compound that features gold in the +3 oxidation state, coordinated with three methanide ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gold(3+) trimethanide typically involves the reaction of gold(III) chloride with methanide ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The general reaction can be represented as: [ \text{AuCl}_3 + 3 \text{CH}_3^- \rightarrow \text{Au(CH}_3\text{)}_3 + 3 \text{Cl}^- ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Gold(3+) trimethanide undergoes various types of chemical reactions, including:
Oxidation: Gold(3+) compounds can be oxidized to higher oxidation states under specific conditions.
Reduction: These compounds can be reduced to gold(I) or elemental gold using reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like phosphines or halides in the presence of suitable solvents.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold(I) compounds or elemental gold.
Substitution: Gold(3+) complexes with different ligands
Applications De Recherche Scientifique
Gold(3+) trimethanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of gold nanoparticles, which have applications in electronics, catalysis, and medicine .
Mécanisme D'action
The mechanism of action of gold(3+) trimethanide involves its interaction with biological molecules, such as proteins and DNA. The compound can form stable complexes with these molecules, leading to inhibition of their function. This property is particularly useful in the development of anticancer drugs, where this compound can induce apoptosis in cancer cells by disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Gold(3+) trimethanide can be compared with other gold(III) compounds, such as gold(III) chloride and gold(III) bromide. While these compounds share similar oxidation states and coordination geometries, this compound is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Similar compounds include:
- Gold(III) chloride (AuCl3)
- Gold(III) bromide (AuBr3)
- Gold(III) iodide (AuI3)
Propriétés
Numéro CAS |
61137-11-9 |
|---|---|
Formule moléculaire |
C3H9Au |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
carbanide;gold(3+) |
InChI |
InChI=1S/3CH3.Au/h3*1H3;/q3*-1;+3 |
Clé InChI |
BEKYRINHNQELIA-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)



